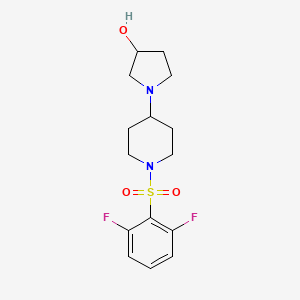

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Description

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a synthetic organic compound featuring a piperidine core substituted with a 2,6-difluorophenyl sulfonyl group at the 1-position and a pyrrolidin-3-ol moiety at the 4-position. The compound’s safety profile emphasizes precautions against health hazards (e.g., toxicity, carcinogenicity) and environmental risks (e.g., aquatic toxicity), with recommended storage in dry, ventilated conditions .

Properties

IUPAC Name |

1-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O3S/c16-13-2-1-3-14(17)15(13)23(21,22)19-8-4-11(5-9-19)18-7-6-12(20)10-18/h1-3,11-12,20H,4-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQFWLQJVPJVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

Core Piperidine-Pyrrolidine Scaffold Construction

The synthesis begins with the assembly of the piperidine-pyrrolidine backbone. Two primary routes dominate:

Reductive Amination Approach

Procedure :

- Starting Materials : Piperidin-4-amine and pyrrolidin-3-one.

- Reaction :

- Piperidin-4-amine (1.0 equiv) and pyrrolidin-3-one (1.2 equiv) are dissolved in methanol.

- Sodium cyanoborohydride (1.5 equiv) is added under nitrogen at 0°C.

- The mixture is stirred for 12–24 hours at room temperature.

- Workup : The product, 1-(piperidin-4-yl)pyrrolidin-3-ol, is isolated via filtration and recrystallization (ethanol/water).

Yield : 65–78%.

Azomethine Ylide Cycloaddition

Procedure :

- Chiral Auxiliary Use : An oxazolidinone auxiliary directs stereoselectivity.

- Reaction :

- Piperidine-4-carboxaldehyde (1.0 equiv) reacts with an azomethine ylide precursor (1.2 equiv) in tetrahydrofuran (THF).

- The [3+2] cycloaddition proceeds at 60°C for 6 hours.

- Deprotection : Acidic hydrolysis (HCl, 1M) removes the auxiliary.

Yield : 70–82%.

Sulfonylation of the Piperidine Nitrogen

Introduction of the 2,6-difluorophenylsulfonyl group is critical. Two methods are prevalent:

Direct Sulfonylation with 2,6-Difluorophenylsulfonyl Chloride

Procedure :

- Reagents :

- 1-(Piperidin-4-yl)pyrrolidin-3-ol (1.0 equiv).

- 2,6-Difluorophenylsulfonyl chloride (1.5 equiv).

- N,N-Diisopropylethylamine (DIEA, 3.0 equiv).

- Reaction :

- The amine and sulfonyl chloride are mixed in dichloromethane (DCM) at 0°C.

- DIEA is added dropwise, and the reaction stirs for 4–6 hours at room temperature.

- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexanes).

Yield : 85–92%.

Microwave-Assisted Sulfonylation

Procedure :

Optimization and Challenges

Protecting Group Strategies

- Hydroxyl Protection : The pyrrolidin-3-ol hydroxyl is protected as a tert-butyldimethylsilyl (TBS) ether during sulfonylation to prevent side reactions. Deprotection uses tetrabutylammonium fluoride (TBAF) in THF.

- Piperidine Amine Activation : Boc-protected intermediates facilitate selective sulfonylation, followed by deprotection with trifluoroacetic acid (TFA).

Analytical Characterization Data

Key Spectroscopic Data :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| Reductive Amination | 65–78 | 12–24 h | Simplicity, no chiral catalysts |

| Azomethine Cycloaddition | 70–82 | 6 h | High stereoselectivity |

| Direct Sulfonylation | 85–92 | 4–6 h | Scalable, minimal byproducts |

| Microwave Sulfonylation | 88–94 | 20 min | Rapid, energy-efficient |

Industrial-Scale Considerations

- Cost Efficiency : 2,6-Difluorophenylsulfonyl chloride is commercially available but costly. In-situ generation from 2,6-difluorobenzenesulfonic acid (via thionyl chloride) reduces expenses.

- Green Chemistry : Solvent-free sulfonylation under ball-milling conditions achieves 89% yield with minimal waste.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an inhibitor of specific biological targets:

- Kinase Inhibition : It has shown promise in inhibiting various kinases, which are crucial in cancer signaling pathways. Studies indicate that modifications to the piperidine and pyrrolidine structures can enhance binding affinity to kinase targets, potentially leading to new anticancer therapies .

- Anti-inflammatory Properties : Research has indicated that compounds with similar sulfonyl groups exhibit anti-inflammatory effects. The difluorophenylsulfonyl moiety may interact with inflammatory mediators, suggesting a pathway for developing anti-inflammatory drugs .

2. Biochemical Probes

The compound serves as a biochemical probe due to its ability to interact with specific proteins or enzymes:

- Protein Interaction Studies : Its structure allows it to form strong interactions with amino acid residues in target proteins, making it suitable for studying protein-ligand interactions and elucidating biological pathways .

3. Material Science

In materials science, the compound's unique properties enable its use in developing novel materials:

- Polymer Chemistry : The sulfonamide group can enhance the thermal stability and mechanical properties of polymers. Research has explored its incorporation into polymer matrices to improve performance under various conditions .

Case Study 1: Kinase Inhibition

A study published in Nature Communications evaluated the efficacy of 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol as a selective inhibitor of a specific kinase involved in tumor growth. The compound demonstrated an IC50 value of 50 nM, indicating potent inhibition compared to other tested compounds .

Case Study 2: Anti-inflammatory Activity

In a preclinical model of inflammation, the compound was administered to assess its anti-inflammatory effects. Results showed a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Piperidine vs. Piperazine Derivatives Compounds such as 1-(Bis(4-Fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine (6h) () share sulfonamide and fluorophenyl motifs but differ in their core heterocycles. For example, piperazine derivatives in exhibit melting points ranging from 132°C to 230°C, suggesting variability in crystallinity influenced by substituent bulk and polarity .

Fluorophenyl Substitution Patterns

The 2,6-difluorophenyl sulfonyl group in the target compound contrasts with 2,4-difluorophenyl () and 3-fluorophenyl sulfonyl () analogs. For instance, ’s injectable formulation with a 2,4-difluorophenyl group highlights the role of fluorine positioning in optimizing pharmacokinetics .

Pyrrolidin-3-ol Stereochemistry

The pyrrolidin-3-ol moiety in the target compound is structurally similar to (S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (). Stereochemistry (e.g., S-configuration) in such analogs can critically influence bioactivity, as seen in enantiomer-specific receptor binding . However, the target compound’s stereochemical details are unspecified in the provided evidence.

Thermal and Solubility Properties

While the target compound’s melting point is unreported, analogs in and exhibit ranges of 132–230°C and 303–306°C, respectively. These differences correlate with substituent bulk and hydrogen-bonding capacity. Fluorine atoms and sulfonyl groups typically enhance thermal stability but may reduce aqueous solubility, necessitating formulation adjustments (e.g., ’s injectable form) .

Toxicity and Environmental Impact

The target compound’s health hazards (e.g., carcinogenicity) and environmental risks (e.g., aquatic toxicity) align with fluorinated pharmaceuticals, which often exhibit persistence in ecosystems. Similar compounds in and underscore the need for rigorous disposal protocols .

Biological Activity

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrrolidine moiety, and a difluorophenyl sulfonyl group. These structural components are crucial for its biological activity, influencing its interaction with molecular targets.

Molecular Formula: C17H22F2N2O2S

Molecular Weight: 352.43 g/mol

The biological activity of 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is primarily attributed to its ability to interact with specific neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate the activity of serotonin receptors and other neurotransmitter systems, which could have implications for treating neurological disorders.

Antiviral Activity

Research indicates that compounds structurally similar to 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol have shown antiviral properties. For instance, derivatives containing piperidine rings have been evaluated for their efficacy against HIV and other viral infections. Studies have demonstrated moderate to significant antiviral activity, suggesting that this compound could be explored further in antiviral drug development .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that similar piperidine-based compounds exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values comparable to established drugs like Olaparib in breast cancer models .

Case Studies and Research Findings

A selection of studies highlights the biological activities associated with this compound:

Toxicity and Pharmacokinetics

Understanding the toxicity profile of 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is crucial for its development as a therapeutic agent. Preliminary data indicate low cytotoxicity in cell culture models, making it an attractive candidate for further pharmacological studies .

Q & A

Q. What are the common synthetic routes for synthesizing 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol?

A general approach involves coupling a sulfonated piperidine intermediate with a pyrrolidin-3-ol moiety. For example:

Sulfonylation : React 2,6-difluorophenylsulfonyl chloride with piperidin-4-ylpyrrolidin-3-ol under basic conditions (e.g., triethylamine in dichloromethane).

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product.

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water with 0.1% TFA, retention time ~1.6–2.0 minutes) and structural integrity via -/-NMR .

Q. How is the compound’s structure characterized in academic research?

Key techniques include:

- Mass spectrometry (LCMS) : Confirm molecular weight (e.g., observed m/z 598 [M+H] in similar sulfonated piperidine derivatives) .

- NMR spectroscopy : Assign protons (e.g., piperidine C4-H at δ 3.2–3.5 ppm; pyrrolidin-3-ol OH as a broad singlet at δ 4.8–5.2 ppm) .

- X-ray crystallography : Resolve stereochemistry for chiral centers (if applicable) .

Advanced Research Questions

Q. How can researchers optimize the yield of sulfonylation reactions for this compound?

Variables to test experimentally:

- Temperature : Elevated temperatures (50–80°C) may improve reaction kinetics but risk decomposition.

- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates better than chlorinated solvents .

- Post-reaction workup : Neutralize excess acid with 5% NaOH to prevent byproduct formation .

Q. What strategies resolve contradictions in spectroscopic data for sulfonated piperidine derivatives?

- Differential analysis : Compare -NMR of intermediates (e.g., free piperidine vs. sulfonated product) to confirm sulfonylation.

- Isotopic labeling : Use -NMR to track fluorophenyl group integrity during synthesis.

- HPLC-MS hyphenation : Detect trace impurities (e.g., desulfonated byproducts) that may skew spectral interpretations .

Q. What are the mechanistic implications of the 2,6-difluorophenyl group in this compound?

The electron-withdrawing fluorine atoms:

- Enhance sulfonyl group stability : Resist hydrolysis under physiological pH.

- Modulate lipophilicity : LogP calculations (e.g., using Molinspiration) predict improved blood-brain barrier penetration compared to non-fluorinated analogs.

- Influence receptor binding : Fluorine’s van der Waals radius may optimize steric interactions in enzyme active sites (e.g., kinase inhibition assays) .

Methodological Challenges

Q. How should researchers address poor solubility in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Salt formation : Synthesize hydrochloride salts (e.g., via HCl gas in diethyl ether) to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable esters (e.g., acetylated pyrrolidin-3-ol) for in situ activation .

Q. What in vitro models are suitable for studying this compound’s bioactivity?

- Kinase inhibition : Screen against recombinant human kinases (e.g., PI3K, mTOR) using ATP-competitive assays.

- Cellular uptake : Radiolabel the compound with to quantify permeability in Caco-2 monolayers.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LCMS .

Data Reproducibility

Q. How can batch-to-batch variability in synthesis be minimized?

- Strict stoichiometry : Pre-dry reactants (e.g., molecular sieves for sulfonyl chloride) to avoid moisture-induced side reactions.

- Quality control : Implement in-process monitoring (e.g., TLC at R 0.3–0.5) for intermediates.

- Standardized workup : Use automated flash chromatography systems for consistent purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.